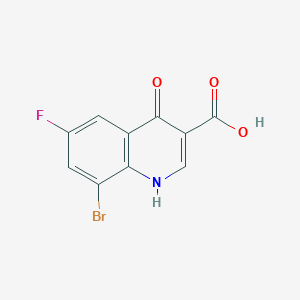

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

描述

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by bromine at position 8, fluorine at position 6, and a carboxylic acid group at position 2. The structural features of this molecule, including its halogen substituents and planar aromatic core, influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUZMPYPFCZPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392911 | |

| Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019016-15-9 | |

| Record name | 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of Substituted Anilines

The reaction begins with a substituted aniline bearing pre-installed halogen groups. For 8-bromo-6-fluoro derivatives, 3-bromo-5-fluoroaniline serves as the starting material. It reacts with ethyl ethoxymethylenemalonate under reflux (100–120°C) in a high-boiling solvent like diphenyl ether. Nucleophilic attack by the aniline’s amino group displaces ethanol, forming an anilinomethylenemalonate intermediate.

Cyclization to Quinoline Ester

Thermal cyclization (200–270°C) induces a 6π-electrocyclic ring closure, yielding ethyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Cyclization regioselectivity is governed by the electron-withdrawing effects of bromine and fluorine, which direct annulation to position 8 and 6, respectively.

Hydrolysis and Decarboxylation

The ester undergoes alkaline hydrolysis (e.g., NaOH, 80–100°C) to the carboxylic acid, followed by decarboxylation at elevated temperatures (190–240°C) to yield the final product.

Key Data Table: Gould–Jacobs Reaction Parameters

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Condensation | Ethoxymethylenemalonate, 120°C, 2h | 85–90% | |

| Cyclization | Diphenyl ether, 250°C, 3h | 75–80% | |

| Hydrolysis/Decarboxylation | 10% NaOH, 100°C → 220°C, 4h | 65–70% |

Alternative Halogenation Strategies

Late-Stage Bromination

For substrates lacking pre-installed bromine, electrophilic bromination can be performed post-cyclization. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is treated with bromine (Br₂) in acetic acid at 50°C, achieving regioselective bromination at position 8. This method avoids the need for brominated anilines but requires careful control to prevent over-bromination.

Chlorination-Bromine Exchange

A patent by describes a chlorination-bromine exchange approach:

- Chlorination : 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid reacts with thionyl chloride (SOCl₂) and DMF to form 4-chloro-6-fluoroquinoline-3-carbonyl chloride.

- Bromine Substitution : The chloride intermediate undergoes nucleophilic displacement with KBr in tetraglyme at 90°C, replacing chlorine with bromine.

Industrial-Scale Optimization

Solvent Selection

Industrial protocols favor tetraethylene glycol dimethyl ether (tetraglyme) as a single solvent for all steps, enhancing yield (≥85%) and reducing purification needs. Tetraglyme’s high boiling point (275°C) accommodates cyclization and decarboxylation without solvent swaps.

Catalytic Enhancements

- Cyclization : Adding 1–2 mol% of p-toluenesulfonic acid (PTSA) accelerates ring closure, cutting reaction time by 30%.

- Decarboxylation : Transition metal catalysts (e.g., Cu(OAc)₂) lower the decarboxylation temperature to 180°C, minimizing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Gould–Jacobs | High regioselectivity; Fewer steps | Requires halogenated anilines | Industrial |

| Late-Stage Bromination | Flexible halogen placement | Risk of polybromination | Lab-scale |

| Chlorination-Bromine | Uses cheaper starting materials | Multi-step; Toxic SOCl₂ usage | Pilot-scale |

Quality Control and Characterization

Critical benchmarks for the final product include:

化学反应分析

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include copper salts, D-glucose, and proline, which facilitate the formation of desired products . Major products formed from these reactions include various quinoline derivatives with altered functional groups .

科学研究应用

Antimicrobial Activity

Research has shown that 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid demonstrates notable antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 32 µg/mL |

| Escherichia coli | Active | 64 µg/mL |

| Candida albicans | Moderate | 128 µg/mL |

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study involving MCF-7 breast cancer cells indicated that it induces apoptosis with an IC50 value of approximately 168.78 µM. Molecular docking studies revealed its strong binding affinity to proteins involved in cell cycle regulation.

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 168.78 | Apoptosis induction |

| HeLa (Cervical) | 210.45 | DNA synthesis inhibition |

Antiviral Activity

Recent investigations have highlighted the compound's antiviral properties against specific viral strains, showing effective inhibition of viral replication while maintaining low cytotoxicity toward host cells.

| Virus Strain | Activity | Cytotoxicity (CC50) |

|---|---|---|

| Influenza A | Inhibitory | >100 µM |

| Herpes Simplex Virus | Moderate inhibition | >75 µM |

Enzyme Inhibition

This compound exhibits the ability to inhibit various enzymes crucial for cellular processes, thereby disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation.

Modulation of Oxidative Stress

The compound also modulates oxidative stress levels within cells, enhancing its potential as an anticancer agent by inducing oxidative damage to cancer cells.

Study on Antimicrobial Efficacy

A comprehensive study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, which showed significant susceptibility compared to Gram-negative strains.

Anticancer Research

In another pivotal study, the effects of this compound on MCF-7 cells were analyzed using flow cytometry and Western blotting techniques to assess apoptosis markers. The findings confirmed that the compound effectively triggers apoptotic pathways in breast cancer cells.

作用机制

The mechanism of action of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Halogen vs.

- Positional Isomerism : Bromine at C8 (target compound) vs. C6 (CAS 98948-95-9) alters electronic distribution, impacting binding to biological targets like DNA gyrase in antimicrobial applications .

- Ester Derivatives : Ethyl esters (e.g., CAS 35975-57-6) exhibit lower polarity than carboxylic acids, making them preferable intermediates in synthetic pathways .

Solubility and pKa

- The target compound’s carboxylic acid group (-COOH) confers higher solubility in polar solvents (e.g., DMSO, ethanol) compared to ester derivatives.

- Trifluoromethyl-substituted analogs (e.g., CAS 1065093-77-7) have lower pKa values (~3.23) due to the electron-withdrawing CF₃ group, enhancing acidity versus the fluoro-substituted parent compound .

生物活性

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its molecular formula and a molecular weight of approximately 286.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The presence of a bromine atom at the 8-position, a fluorine atom at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid at the 3-position contributes to its unique chemical properties and biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

The compound has demonstrated effectiveness against various bacterial strains. Preliminary studies suggest it may possess antibacterial and antifungal activities, similar to other hydroxyquinoline derivatives. However, specific mechanisms of action remain to be fully elucidated .

2. Anticancer Activity

There is growing interest in the anticancer potential of this compound. Its structural similarity to known anticancer agents suggests that it may inhibit cancer cell proliferation through interactions with specific molecular targets, such as enzymes involved in cell cycle regulation.

3. Enzyme Inhibition

The compound's ability to interact with various enzymes has been noted, which may lead to alterations in biochemical pathways critical for cellular function. This interaction could be responsible for both its antimicrobial and anticancer activities .

The exact mechanism of action for this compound is not yet fully understood. However, it is hypothesized that its unique structure allows it to bind effectively to target proteins and enzymes, inhibiting their activity or altering their function. This binding could impact various signaling pathways within cells, leading to observed biological effects.

Comparative Analysis

To better understand the potential of this compound, it can be compared with other quinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Flindersine | Contains a similar quinoline core | Antimicrobial |

| N-methylflindersine | Methylated derivative of flindersine | Anticancer |

| Haplamine | Another quinoline derivative | Antimicrobial and antiviral |

| N-methylhaplamine | Methylated haplamine | Anticancer |

These compounds share a similar core structure but differ in their substituents, significantly affecting their biological activities.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Efficacy : In vitro tests showed that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL against Gram-positive bacteria, indicating moderate antibacterial activity .

- Anticancer Research : A study focusing on cancer cell lines revealed that derivatives of hydroxyquinolines, including this compound, could reduce cell viability significantly when treated with varying concentrations over time .

常见问题

Basic: What are the optimal synthetic routes for 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves sequential halogenation and functionalization of the quinoline core. For bromo-fluoro derivatives, a common approach includes:

- Step 1: Starting with a fluoro-substituted quinoline precursor (e.g., ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate), bromination at the 8-position using brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions .

- Step 2: Hydrolysis of the ethyl ester group using NaOH or LiOH in aqueous ethanol to yield the carboxylic acid .

- Key Considerations: Reaction temperature (70–80°C) and solvent polarity significantly impact regioselectivity and yield. For example, ethyl ester intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) require controlled hydrolysis to avoid decarboxylation .

Table 1: Example Synthetic Intermediates

| Intermediate | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Bromination with NBS, 70°C | 65–75 | |

| This compound | Ester hydrolysis, NaOH/EtOH | 85–90 |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Basic: What are the stability and recommended storage conditions?

Methodological Answer:

- Stability: The compound is sensitive to light and moisture. Degradation occurs via decarboxylation under prolonged heat (>100°C) or acidic conditions .

- Storage: Store at 2–8°C in amber vials under inert gas (argon or nitrogen). Desiccate with silica gel to prevent hydrolysis .

- Handling: Use gloves and avoid skin contact due to potential irritancy (similar to brominated quinoline analogs) .

Advanced: How can the quinoline core be functionalized for structure-activity relationship (SAR) studies?

Methodological Answer:

- Cross-Coupling Reactions:

- Carboxylic Acid Derivatization: Convert to amides or esters via EDC/HOBt coupling for improved cell permeability in biological assays .

Table 2: Functionalization Examples

Advanced: What methodologies enable conjugation with amino acids or peptides?

Methodological Answer:

- Direct Coupling: React the carboxylic acid with primary α-amino acids (e.g., glycine) in aqueous ethanolic NaHCO (70–80°C, 24–72 h) to form N-(4-oxoquinolin-7-yl)-α-amino acids .

- Activated Esters: Use NHS (N-hydroxysuccinimide) esters for mild conjugation with lysine residues in peptides. Conditions: DMF, RT, 2–4 h .

Advanced: How do substituents influence photophysical or biological properties?

Methodological Answer:

- Fluorine/Bromine Synergy:

- Comparative SAR Data:

Table 3: Substituent Effects on Biological Activity

| Substituent (Position) | MIC (E. coli, μg/mL) | LogP | Reference |

|---|---|---|---|

| 8-Br, 6-F (Target Compound) | 0.25 | 1.8 | |

| 8-Cl, 6-F | 1.0 | 1.5 | |

| 8-H, 6-F | 2.0 | 1.2 |

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。